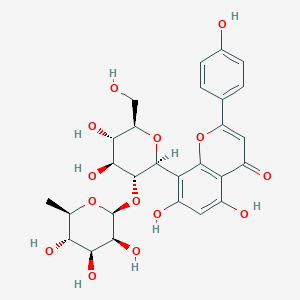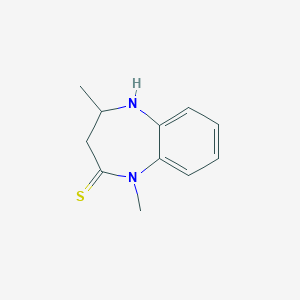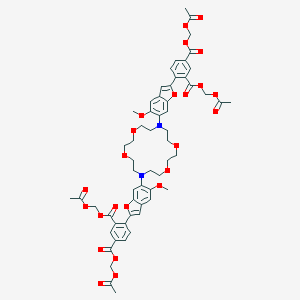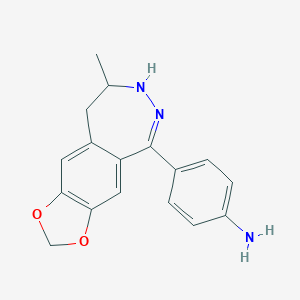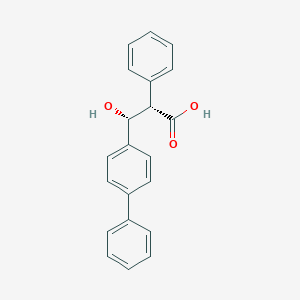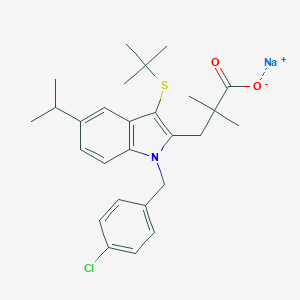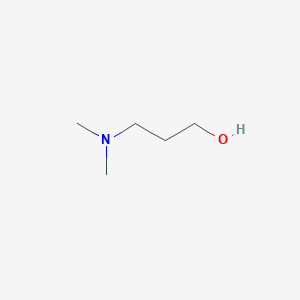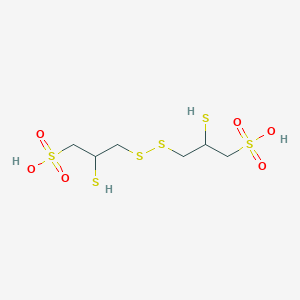
Unithiol disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Unithiol disulfide, also known as 2,3-dimercapto-1-propanesulfonic acid (DMPS), is a chelating agent that has been widely used in scientific research to treat heavy metal poisoning. It is a water-soluble compound that can bind to heavy metals such as mercury, lead, and cadmium, and facilitate their excretion from the body. In addition to its chelating properties, this compound has been found to have other biochemical and physiological effects that make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of Unithiol disulfide involves the formation of stable complexes with heavy metals, which are then excreted from the body through urine or feces. The compound has been found to have a high affinity for heavy metals, and can effectively remove them from the body. In addition, this compound has been shown to have antioxidant properties, which can help protect cells from oxidative stress.
Biochemical and Physiological Effects:
In addition to its chelating properties, this compound has been found to have other biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative stress. This compound has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. In addition, this compound has been shown to have neuroprotective properties, which can help protect the brain from damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Unithiol disulfide in lab experiments include its high affinity for heavy metals, its ability to chelate multiple heavy metals, and its antioxidant and anti-inflammatory properties. However, there are also some limitations to using this compound in lab experiments. For example, the compound can be toxic at high doses, and its use in humans is limited due to potential side effects.
Zukünftige Richtungen
There are several future directions for research on Unithiol disulfide. One area of interest is the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective properties, and could potentially be used to slow or prevent the progression of these diseases. Another area of interest is the compound's potential as an antioxidant and anti-inflammatory agent. This compound could be used to develop new treatments for conditions such as arthritis and cardiovascular disease. Finally, research could be conducted to further investigate the compound's chelating properties and its potential as a treatment for heavy metal poisoning.
Synthesemethoden
The synthesis of Unithiol disulfide involves the reaction of Unithiol disulfideto-1-propanol with chlorosulfonic acid. The resulting product is then neutralized with sodium hydroxide to yield this compound. The purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
Unithiol disulfide has been extensively used in scientific research to treat heavy metal poisoning in animals and humans. It has been shown to be effective in reducing the toxicity of heavy metals and improving the overall health of the subjects. In addition to its chelating properties, this compound has been found to have other biochemical and physiological effects that make it a promising candidate for further research.
Eigenschaften
CAS-Nummer |
115681-29-3 |
|---|---|
Molekularformel |
C6H14O6S6 |
Molekulargewicht |
374.6 g/mol |
IUPAC-Name |
2-sulfanyl-3-[(2-sulfanyl-3-sulfopropyl)disulfanyl]propane-1-sulfonic acid |
InChI |
InChI=1S/C6H14O6S6/c7-17(8,9)3-5(13)1-15-16-2-6(14)4-18(10,11)12/h5-6,13-14H,1-4H2,(H,7,8,9)(H,10,11,12) |
InChI-Schlüssel |
NJGFGARUAPDZEY-UHFFFAOYSA-N |
SMILES |
C(C(CS(=O)(=O)O)S)SSCC(CS(=O)(=O)O)S |
Kanonische SMILES |
C(C(CS(=O)(=O)O)S)SSCC(CS(=O)(=O)O)S |
Synonyme |
DMPS disulfide unithiol disulfide unitiol disulfide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate](/img/structure/B49533.png)
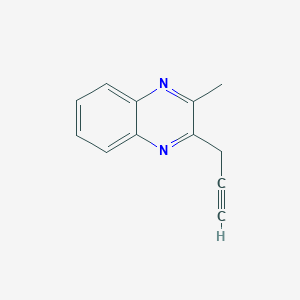
![Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl-](/img/structure/B49541.png)
